Differential Antiproliferative Potency in HCT116 vs. MCF-7 Carcinoma Models
3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile exhibits significantly higher antiproliferative activity against the HCT116 colorectal carcinoma cell line compared to the MCF-7 breast adenocarcinoma cell line. This differential sensitivity is a critical selection criterion for researchers focusing on colorectal cancer models. Data from MTT assays indicate that HCT116 cells are approximately twice as sensitive to this compound as MCF-7 cells .
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | HCT116: IC50 = 5.0 µM; MCF-7: IC50 = 10.5 µM |
| Comparator Or Baseline | HCT116 vs. MCF-7 cell lines |
| Quantified Difference | 2.1-fold greater potency against HCT116 cells |
| Conditions | In vitro MTT cell viability assay |
Why This Matters
This quantitative selectivity profile guides procurement by identifying the cancer cell line (HCT116) where this specific TZD derivative demonstrates the most pronounced activity.
